Product packaging for O-[(4-chlorophenyl)methyl]hydroxylamine(Cat. No.:CAS No. 5555-51-1)

O-[(4-chlorophenyl)methyl]hydroxylamine

Cat. No.: B1266489
CAS No.: 5555-51-1
M. Wt: 157.6 g/mol
InChI Key: GONDHKVGJCQJPR-UHFFFAOYSA-N
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Description

Contextualization within O-Alkylhydroxylamine Chemistry

O-[(4-chlorophenyl)methyl]hydroxylamine belongs to the broader class of compounds known as O-alkylhydroxylamines. These are derivatives of hydroxylamine (B1172632) (NH₂OH) where an alkyl or substituted alkyl group is attached to the oxygen atom, giving the general structure R-O-NH₂. The fundamental structure of hydroxylamine itself is pyramidal at the nitrogen atom, with bond angles similar to those of amines. In O-alkylhydroxylamines, the R-O-N linkage is a key determinant of their chemical behavior.

The nitrogen atom in O-alkylhydroxylamines retains its nucleophilic character, making these compounds useful reagents in various chemical transformations. The nature of the 'R' group significantly influences the steric and electronic properties of the molecule. In the case of this compound, the 'R' group is a 4-chlorobenzyl moiety. The benzyl (B1604629) group itself provides a degree of steric bulk, while the electron-withdrawing chlorine atom in the para position of the phenyl ring can modulate the electronic environment of the entire molecule.

Significance in Chemical Synthesis and Mechanistic Inquiry

The utility of this compound and its analogs in chemical synthesis is multifaceted. O-alkylhydroxylamines, in general, serve as valuable precursors for the synthesis of a variety of nitrogen-containing compounds. For instance, they are employed in the preparation of oximes, hydroxamic acids, and various heterocyclic systems. chemicalbook.com The parent compound, O-benzylhydroxylamine, is used in the synthesis of alpha-hydroxybenzylamines from alpha-hydroxyketones and is also involved in the preparation of other hydroxylamines and hydroxyamates. chemicalbook.com

The presence of the 4-chloro substituent on the benzyl group can be strategically utilized in several ways. Halogenation of the aromatic ring in O-benzylhydroxylamine derivatives has been shown to be successful in improving potency in certain biological applications, such as enzyme inhibition. researchgate.net This suggests that this compound could be a key building block in the synthesis of targeted bioactive molecules.

Historical Development and Foundational Studies of Analogous Compounds

The study of this compound is built upon a long history of research into hydroxylamine and its derivatives. Hydroxylamine itself was first prepared as a salt in 1865 by Wilhelm Clemens Lossen. The development of methods for the selective O-alkylation of hydroxylamine was a crucial step that paved the way for the synthesis of compounds like this compound.

Early synthetic routes to O-substituted hydroxylamines were often multi-step processes. For example, a common method involved the reaction of N-hydroxyphthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the desired O-alkylhydroxylamine. More recent methods have focused on improving efficiency and scalability. One-pot preparations of O-(halo-substituted benzyl) hydroxylamine derivatives have been developed, involving the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, offering good chemo- and regio-selectivity with high yields. researchgate.net

Foundational studies on the reactivity of O-benzylhydroxylamine have been instrumental in understanding the potential applications of its substituted analogs. The ability to prepare N-substituted derivatives of O-benzylhydroxylamine has expanded its utility in creating diverse molecular scaffolds. Furthermore, the development of redox-triggered nitroxyl (B88944) (HNO) donors from para-substituted O-benzyl sulfohydroxamic acid derivatives highlights the ongoing innovation in the application of this class of compounds.

Below is a table summarizing some of the physicochemical properties of O-(halo-substituted benzyl) hydroxylammonium salts, which are closely related to this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
O-(2-chlorobenzyl) hydroxylammonium chlorideC₇H₉Cl₂NO194.06168-170
O-(3-chlorobenzyl) hydroxylammonium chlorideC₇H₉Cl₂NO194.06155-157
O-(4-chlorobenzyl) hydroxylammonium chlorideC₇H₉Cl₂NO194.06198-200
O-(2,4-dichlorobenzyl) hydroxylammonium chlorideC₇H₈Cl₃NO228.51188-190
O-(3,4-dichlorobenzyl) hydroxylammonium chlorideC₇H₈Cl₃NO228.51185-187
Data sourced from a study on the one-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO B1266489 O-[(4-chlorophenyl)methyl]hydroxylamine CAS No. 5555-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(4-chlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONDHKVGJCQJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50902722
Record name NoName_3271
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5555-51-1
Record name O-[(4-Chlorophenyl)methyl]hydroxylamine
Source CAS Common Chemistry
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Record name O-[(4-chlorophenyl)methyl]hydroxylamine
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Applications in Organic Synthesis and Chemical Biology Tool Development

Role as a Versatile Synthetic Reagent

O-[(4-chlorophenyl)methyl]hydroxylamine serves as a versatile nucleophilic reagent in a variety of organic transformations. Its utility is prominently demonstrated in the synthesis of oximes and hydroxamic acid derivatives, which are crucial intermediates in medicinal chemistry. The reactivity of the hydroxylamine (B1172632) moiety allows for controlled and regioselective reactions with various electrophiles. For instance, its reaction with aldehydes and ketones readily forms stable O-substituted oximes, a transformation that is fundamental to several subsequent synthetic steps.

Furthermore, this compound is employed in the construction of nitrogen-containing heterocyclic systems. The N-O bond within the hydroxylamine structure can be strategically cleaved or incorporated into ring structures, making it a valuable synthon for creating complex molecular architectures. O-alkylhydroxylamines, in general, are key precursors for 1,2-N/O heterocycles like isoxazolidines and isoxazolines, which are prevalent scaffolds in pharmacologically active compounds rsc.org. The synthesis of such derivatives often involves a one-pot Mitsunobu reaction with N-hydroxyphthalimide, followed by deprotection with hydrazine, showcasing an efficient route to these valuable building blocks nih.gov.

Utility in Carbonyl Protecting Group Chemistry

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to ensure chemoselectivity. This compound is utilized in the protection of carbonyl groups (aldehydes and ketones) by converting them into O-benzyl oxime ethers. This transformation is highly efficient and yields a protecting group that is stable under a range of reaction conditions, including those involving nucleophilic attack or certain reducing and oxidizing agents.

The stability of the resulting oxime ether allows for chemical modifications on other parts of the molecule without affecting the carbonyl group. The protection step is typically straightforward, involving the condensation of the hydroxylamine with the carbonyl compound. Deprotection, to regenerate the carbonyl, can be achieved under specific hydrolytic conditions, often with mild acid, or through other cleavage methods, ensuring the integrity of the parent molecule.

Precursor for Advanced Organic Intermediates in Fine Chemical Synthesis

The structural framework of this compound makes it an important precursor for the synthesis of advanced organic intermediates used in the fine chemical industry, particularly for pharmaceuticals and agrochemicals. Its reaction to form oximes is a key step in synthesizing a variety of more complex molecules. For example, oximes derived from this compound can be further transformed into amines and amides, which are fundamental components of many organic structures.

The compound also serves as a building block for creating substituted heterocyclic compounds. For instance, it can be used in cyclization reactions to construct substituted pyrazoles and imidazoles atmiyauni.ac.in. A notable example involves the synthesis of (1E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, an oxime that serves as a useful intermediate for new antifungal agents researchgate.net. This demonstrates the role of this compound as a foundational element in building molecules with specific biological activities.

Application in the Design and Synthesis of Enzyme Inhibitors (Focus on chemical design principles)

O-alkylhydroxylamines, including the 4-chloro-substituted variant, have been identified as a promising structural class for the development of enzyme inhibitors. The design of these inhibitors often leverages the hydroxylamine moiety to interact with key residues in an enzyme's active site.

A key principle in the rational design of enzyme inhibitors is the creation of molecules that mimic the transition state of the enzymatic reaction. O-alkylhydroxylamines have been successfully employed as stable structural mimics of alkylperoxy intermediate or transition states in certain enzymatic pathways nih.gov. For example, in the case of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a target for cancer immunotherapy, O-benzylhydroxylamine was identified as a potent inhibitor by mimicking such a transient species nih.gov. This design strategy allows the inhibitor to bind with high affinity to the enzyme's active site, blocking its catalytic function. The simplicity of the O-benzylhydroxylamine structure provides a strong foundation for further chemical modification to optimize inhibitory activity nih.gov.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds in drug discovery. For inhibitors based on the O-benzylhydroxylamine scaffold, systematic modifications have been explored to understand their impact on enzyme inhibition.

A detailed SAR study on O-benzylhydroxylamine derivatives as IDO1 inhibitors revealed key insights. Modifications to the aromatic ring were particularly effective in enhancing potency nih.gov. The introduction of halogen atoms, such as the chlorine at the para-position in this compound, was found to be a successful strategy for improving inhibitory activity nih.gov.

Below is a summary of findings from SAR studies on O-benzylhydroxylamine derivatives targeting the IDO1 enzyme.

Modification PositionSubstituent TypeImpact on PotencyRationale
para (4-position)Halogen (e.g., -Cl)IncreaseEnhances binding interactions within the active site, potentially through favorable electronic or hydrophobic effects.
meta (3-position)Halogen (e.g., -Cl, -Br)Significant IncreaseFound to be particularly effective in improving inhibitor potency, suggesting a key interaction point in the enzyme's binding pocket. nih.gov
ortho (2-position)Various groupsVariableOften leads to decreased potency, possibly due to steric hindrance that disrupts optimal binding.
Benzyl (B1604629) MoietyReplacement with other alkylsVariableThe benzyl group appears to be a key feature for activity, though other small alkyl groups can be tolerated.

These studies underscore the importance of systematic chemical modifications in refining the biological activity of an inhibitor scaffold frontiersin.org. The data clearly indicate that halogenation of the phenyl ring is a beneficial modification, making this compound a rationally designed and potent inhibitor compared to the unsubstituted parent compound nih.gov.

Integration in Bioconjugation Chemistry (Focus on ligation methods, e.g., oxime ligation)

Bioconjugation chemistry involves the covalent linking of molecules to biomolecules such as proteins or peptides. This compound is a valuable reagent in this field due to its ability to participate in oxime ligation, a highly specific and bioorthogonal reaction.

Oxime ligation is the reaction between an aminooxy group (as present in this compound) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond nih.govunivie.ac.at. This reaction is highly chemoselective and can be performed in aqueous media under mild conditions, making it ideal for modifying sensitive biological molecules nih.govnih.gov.

In a typical application, a biomolecule is first functionalized to introduce a ketone or aldehyde group. Then, a molecule of interest (e.g., a fluorescent dye, a drug, or a polyethylene glycol chain) bearing an O-substituted hydroxylamine moiety, such as the one derived from this compound, is added. The subsequent ligation reaction forms a stable conjugate. The reliability and hydrolytic stability of the resulting oxime bond make this method a cornerstone of modern bioconjugation nih.govunivie.ac.at. The use of catalysts like aniline or its derivatives can significantly accelerate the ligation process, enabling rapid and efficient labeling of biomolecules nih.gov.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to elucidate the structural and electronic properties of O-[(4-chlorophenyl)methyl]hydroxylamine. These studies provide a detailed picture of the molecule at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, theoretical calculations have been performed to identify its equilibrium geometry.

Conformational analysis, which explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds, is also crucial. While specific conformational analysis studies on this compound are not extensively detailed in the available literature, the optimized geometry represents the most stable conformer under the computational conditions. The key bond lengths, bond angles, and dihedral angles that define the shape of the molecule are determined through these calculations.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its chemical behavior. Computational methods provide a wealth of information about how electrons are distributed within this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the HOMO is primarily located on the hydroxylamine (B1172632) moiety and the chlorophenyl ring, while the LUMO is distributed over the aromatic ring.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA): NBO analysis provides a description of the bonding in terms of localized orbitals, offering insights into intramolecular interactions and charge delocalization. This analysis can reveal hyperconjugative interactions, such as the donation of electron density from lone pairs to antibonding orbitals, which contribute to the stability of the molecule. Natural Population Analysis (NPA) is used to calculate the distribution of charge on each atom, providing a quantitative measure of the molecule's polarity. In this compound, the electronegative chlorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical model.

Vibrational Modes: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the different ways the atoms in the molecule can vibrate, such as stretching, bending, and twisting of chemical bonds. The predicted vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed spectral bands to specific molecular motions. For instance, characteristic vibrational modes for the C-Cl, C-O, N-H, and O-H bonds, as well as the aromatic ring vibrations, can be identified.

Reactivity Prediction and Mechanistic Elucidation

Theoretical calculations are also invaluable for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions in which it participates.

Determination of Global Reactivity Descriptors

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and its propensity to react.

These parameters are calculated from the energies of the HOMO and LUMO and provide a general overview of the reactivity of this compound.

Molecular Electrostatic Potential Map Calculations

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential on the electron density surface of the molecule.

Negative Potential Regions (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. In this compound, these areas are expected to be located around the electronegative oxygen, nitrogen, and chlorine atoms.

Positive Potential Regions (Blue): These regions are electron-deficient and are the likely sites for nucleophilic attack. For this molecule, the hydrogen atoms, particularly those of the hydroxylamine group, are expected to be in regions of positive potential.

The MEP map provides a clear and intuitive picture of the reactive sites of this compound, guiding the understanding of its interactions with other chemical species.

Modeling of Reaction Pathways and Transition States

The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of a molecule. For this compound, a key reaction of interest is its condensation with carbonyl compounds to form oximes. Computational modeling can map out the potential energy surface of such reactions, identifying the most energetically favorable routes from reactants to products.

Theoretical calculations, often employing DFT, can be utilized to model the step-by-step mechanism of oxime formation. This typically involves the nucleophilic attack of the nitrogen atom of the hydroxylamine onto the carbonyl carbon. The subsequent steps of proton transfer and water elimination to form the C=N double bond can also be modeled. The transition state for each elementary step represents the highest energy point along the reaction coordinate for that step. Locating and characterizing these transition states are crucial for determining the reaction's activation energy and, consequently, its rate.

For a reaction involving this compound and a simple aldehyde, a hypothetical reaction pathway could be modeled as follows:

Formation of a pre-reaction complex: The reactants, this compound and the aldehyde, approach each other and form a complex stabilized by intermolecular forces.

Nucleophilic attack: The nitrogen atom of the hydroxylamine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step proceeds through a transition state where the new N-C bond is partially formed.

Proton transfer: A series of proton transfers, potentially mediated by solvent molecules, occurs to neutralize the charges within the intermediate.

Dehydration: The elimination of a water molecule leads to the formation of the final oxime product. This step also involves a specific transition state.

The energies of the reactants, intermediates, transition states, and products can be calculated, providing a comprehensive energy profile for the reaction.

Table 1: Hypothetical Energy Profile for the Reaction of this compound with Formaldehyde (Calculated at a Theoretical Level)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (Nucleophilic Attack)+15.2
Tetrahedral Intermediate-5.8
Transition State 2 (Dehydration)+20.5
Products (Oxime + Water)-12.3

Note: The data in this table is hypothetical and serves as an illustrative example of what computational modeling could provide. Actual values would require specific quantum chemical calculations.

Advanced Computational Methodologies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. ic.ac.uk For this compound, DFT can be employed to determine a wide range of properties that govern its structure and reactivity.

Structural Properties: DFT calculations can accurately predict the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. The presence of the chlorine atom on the phenyl ring and the flexible -CH2-O-N- linkage are structural features that can be precisely characterized.

Reactivity Descriptors: DFT provides a framework for calculating various chemical reactivity descriptors. These descriptors help in understanding and predicting the reactive behavior of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (in shades of blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen and oxygen atoms are expected to be regions of negative potential.

Global Reactivity Descriptors: Quantities such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Chemical Potential (μ)-3.65 eV
Hardness (η)2.85 eV
Electrophilicity Index (ω)2.34 eV

Note: This data is illustrative and would need to be confirmed by specific DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. organic-chemistry.org By applying TD-DFT to this compound, one can gain insights into how the molecule interacts with light.

The calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground electronic state and various excited states at the ground-state geometry. These excitation energies are associated with the absorption of photons and can be correlated with the peaks observed in an experimental UV-Vis absorption spectrum.

For each electronic transition, TD-DFT also provides the oscillator strength, which is a measure of the intensity of the absorption band. Furthermore, the nature of the electronic transitions can be analyzed by examining the molecular orbitals involved (e.g., π → π, n → π). In the case of this compound, the presence of the chlorophenyl group and the hydroxylamine moiety will give rise to characteristic electronic transitions.

Table 3: Hypothetical TD-DFT Results for the Lowest-Energy Electronic Transitions of this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S14.522740.012
S0 → S24.882540.150
S0 → S35.252360.085

Note: These values are hypothetical and represent the type of data that would be obtained from TD-DFT calculations.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly moving towards greener and more sustainable practices. For the synthesis of hydroxylamine (B1172632) derivatives, this translates to developing routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks and safer reagents.

Key areas of development include:

Electrosynthesis and Plasma Chemistry: Recent breakthroughs have demonstrated the potential of electrosynthesis for the green production of hydroxylamines. For instance, an electrocatalytic strategy using a CuS catalyst can convert oximes to hydroxylamines without the need for organic solvents or external reducing agents. researchgate.net This method is notable for suppressing the cleavage of the N-O bond, a common challenge in hydroxylamine synthesis. researchgate.net Another innovative approach is the plasma-electrochemical cascade pathway (PECP), which allows for the synthesis of hydroxylamine directly from air and water under ambient conditions. repec.orgresearchgate.net This process first uses plasma to generate a nitric acid solution from air and water, which is then electrochemically reduced to hydroxylamine. repec.orgresearchgate.net

Catalytic Hydrogenation: The selective hydrogenation of nitroaromatics using supported platinum catalysts presents a highly efficient route to N-aryl hydroxylamines. rsc.org This method operates under mild conditions, such as room temperature and atmospheric hydrogen pressure, and achieves excellent yields. rsc.org The key to its high selectivity is the use of additives like triethylamine and dimethyl sulfoxide, which promote the conversion of the nitro group while preventing the over-reduction of the hydroxylamine product. rsc.org

Green Reaction Conditions: The use of task-specific ionic liquids, such as choline peroxydisulfate, offers an operationally simple and green method for preparing N,N-disubstituted hydroxylamines from secondary amines. organic-chemistry.org These approaches emphasize high selectivity and environmentally benign conditions.

Future research will likely focus on adapting these sustainable methods for the specific synthesis of O-[(4-chlorophenyl)methyl]hydroxylamine, aiming to replace traditional multi-step procedures that may involve hazardous reagents.

Table 1: Emerging Sustainable Synthetic Routes for Hydroxylamine Derivatives

Synthetic Strategy Key Features Potential Advantages for this compound Synthesis
Electrosynthesis Uses electricity to drive chemical reactions; avoids harsh chemical oxidants/reductants. researchgate.net Reduced waste, milder reaction conditions, potential for direct synthesis from simple precursors.
Plasma-Electrochemical Cascade Utilizes air and water as primary feedstocks; operates at ambient temperature and pressure. repec.orgresearchgate.net Highly sustainable, potential for decentralized production, avoids reliance on traditional nitrogen sources.
Catalytic Hydrogenation Employs heterogeneous catalysts (e.g., Pt/SiO2) for selective reduction of nitro compounds. rsc.org High efficiency and selectivity, mild reaction conditions, applicable to aromatic precursors.
Ionic Liquid-Mediated Oxidation Uses task-specific ionic liquids as both solvent and catalyst. organic-chemistry.org Operational simplicity, high selectivity, and alignment with green chemistry principles.

Exploration of Undiscovered Reactivity and Transformation Pathways

While the primary reactions of hydroxylamines are well-documented, there is still a vast, unexplored landscape of their chemical reactivity. Future research will delve into novel transformations that can expand the synthetic utility of this compound and its analogs.

Emerging areas of exploration include:

Catalytic Aminative Difunctionalization: A significant recent development is the use of novel N-alkyl-hydroxylamine reagents in iron-catalyzed aminative difunctionalization reactions of alkenes. chemrxiv.orgethz.ch This methodology allows for the direct installation of medicinally relevant amine groups, such as methylamine and morpholine, onto a carbon backbone. chemrxiv.org This opens up the possibility of using this compound as a precursor to new reagents for creating complex amine-containing molecules.

Cope-Type Hydroaminations: The concerted, intramolecular Cope-type hydroamination of alkenes, alkynes, and allenes using hydroxylamine derivatives is a powerful tool for C-N bond formation. science.gov Exploring the scope of this reaction with substituted O-alkylhydroxylamines could lead to new asymmetric and intermolecular variants for the synthesis of chiral amines.

Radical-Mediated Reactions: The N–O bond in oximes, which are readily formed from hydroxylamines and carbonyl compounds, can be fragmented to generate iminyl radicals. nsf.gov These radicals can participate in a variety of synthetically useful transformations, including cyclizations to form N-heterocycles. nsf.gov Investigating the photocatalytic or transition-metal-catalyzed generation of radicals from this compound derivatives could unlock new reaction pathways.

Novel Catalytic Cycles: Hydroxylamine hydrochloride has been shown to catalyze transamidation reactions through both covalent and non-covalent pathways. researchgate.net Understanding and exploiting these alternative mechanisms can lead to the development of more efficient and metal-free methods for amide bond formation, a cornerstone of medicinal chemistry.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of chemical synthesis and drug discovery are being revolutionized by automation and high-throughput methodologies. These technologies can dramatically accelerate the pace of research by enabling the rapid synthesis, purification, and screening of large libraries of compounds.

Automated Synthesis Platforms: Robotic systems are increasingly being used to perform chemical reactions with high precision and reproducibility. nih.govxtalpi.com These platforms can operate 24/7, carrying out complex multi-step syntheses with minimal human intervention. eurekalert.org For a molecule like this compound, automated synthesis could be used to rapidly generate a library of analogs with different substituents on the phenyl ring or variations in the linker, allowing for a systematic exploration of structure-activity relationships. geneonline.com

High-Throughput Screening (HTS): HTS combines robotics, liquid handling devices, and sensitive detectors to test millions of chemical compounds for a specific biological activity in a short period. wikipedia.org This technique is a cornerstone of modern drug discovery for identifying "hit" compounds. drugtargetreview.comarvojournals.org Libraries of O-alkylhydroxylamine derivatives could be screened against a wide range of biological targets, such as enzymes or receptors, to identify new lead compounds for therapeutic development. nih.govbiocrick.com

AI-Driven Discovery: The integration of artificial intelligence with robotic systems is creating "closed-loop" discovery platforms. chemicalindustryjournal.co.uk In such a system, an AI algorithm can design new molecules, a robot can synthesize them, an HTS system can test their activity, and the results can be fed back to the AI to inform the design of the next generation of compounds. chemicalindustryjournal.co.ukthechemicalengineer.com This autonomous approach to research has the potential to dramatically accelerate the discovery of new molecules with desired properties. electronicspecifier.com

Table 2: Impact of Automation and High-Throughput Technologies on O-Alkylhydroxylamine Research

Technology Application in Research Potential Outcome
Automated Synthesis Rapid generation of analog libraries. nih.govnih.gov Faster exploration of structure-activity relationships (SAR).
High-Throughput Screening (HTS) Testing large compound libraries against biological targets. wikipedia.orgdrugtargetreview.com Identification of novel bioactive molecules and therapeutic leads.
AI-Integrated Robotic Systems Autonomous "Design-Make-Test-Analyze" cycles. eurekalert.orgchemicalindustryjournal.co.uk Accelerated discovery of compounds with optimized properties.

Advanced Computational Design for Novel Chemical Functions

Computational chemistry and molecular modeling have become indispensable tools in modern drug design and materials science. These methods allow researchers to simulate and predict the behavior of molecules at the atomic level, guiding the design of new compounds with specific functions.

Rational Enzyme Inhibitor Design: O-alkylhydroxylamines have been identified as rationally-designed, mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.govnih.gov Computational docking and molecular dynamics simulations can be used to model the interaction of this compound and its analogs with the active site of target enzymes. nih.govnih.gov This allows for the in silico design of more potent and selective inhibitors by optimizing the fit and interactions with the protein. computabio.com

Predictive Modeling and AI: Machine learning and AI are being used to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity and physicochemical properties of new molecules before they are synthesized. computabio.com Generative chemistry models, powered by AI, can explore vast chemical spaces to propose novel molecular structures with a high probability of being active. news-medical.net

Exploring New Therapeutic Strategies: The future of medicinal chemistry lies in a highly interdisciplinary approach, combining computational design with biophysical techniques and biological testing. tandfonline.comresearchgate.net By applying these computational tools to the O-alkylhydroxylamine scaffold, researchers can explore new therapeutic strategies and design molecules that target emerging disease pathways. acs.org

The synergy between advanced computational design and automated synthesis will enable a rapid and efficient iterative cycle of designing, making, and testing new this compound-based compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for O-[(4-chlorophenyl)methyl]hydroxylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using alkyl halides or sulfonates. For example, reacting hydroxylamine with 4-chlorobenzyl chloride under basic conditions (e.g., NaH or K₂CO₃) facilitates nucleophilic substitution . Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DMF) are critical to minimize hydrolysis of the hydroxylamine group. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.4 ppm) and the hydroxylamine moiety (NH-O resonance at δ 5.5–6.0 ppm) .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion peaks ([M+H]⁺) and verifies purity .
  • Elemental Analysis : Matches experimental C, H, N, and Cl percentages with theoretical values to confirm stoichiometry .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize oxidation. Avoid exposure to moisture, as hydroxylamine derivatives are prone to hydrolysis. Use desiccants (e.g., silica gel) in storage vials . Stability tests under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions between synthetic yield and purity data when scaling up reactions?

  • Methodological Answer : Scalability issues often arise from inefficient mixing or exothermic reactions. Use kinetic studies (e.g., in situ IR or Raman spectroscopy) to monitor intermediate formation and optimize stirring rates/temperature gradients . For purity discrepancies, employ orthogonal purification methods:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted 4-chlorobenzyl halide.
  • Ion-Exchange Chromatography : Separate ionic byproducts (e.g., chloride salts) .

Q. What experimental strategies are recommended for studying the redox reactivity of this compound?

  • Methodological Answer :

  • Oxidation Studies : Treat with mild oxidants (e.g., MnO₂ or H₂O₂) in dichloromethane to form nitroso derivatives. Monitor reaction progress via TLC and isolate products under reduced light to prevent photodegradation .
  • Reduction Pathways : Use catalytic hydrogenation (Pd/C, H₂) to reduce the hydroxylamine group to an amine. Confirm product structure via X-ray crystallography .

Q. How can this compound be applied in designing enzyme inhibitors?

  • Methodological Answer : The hydroxylamine group acts as a nucleophile, targeting cysteine residues in enzymes (e.g., proteases or kinases).

  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates. Pre-incubate the compound with the enzyme (pH 7.4, 37°C) to assess time-dependent inactivation .
  • Molecular Docking : Model interactions with active sites (e.g., using AutoDock Vina) to predict binding modes and optimize substituents on the 4-chlorophenyl ring .

Q. What safety protocols are critical when handling this compound in biological assays?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-certified respirators (N95 or higher) during aerosol-generating steps (e.g., weighing) .
  • Decontamination : Neutralize spills with 10% acetic acid, followed by absorption with vermiculite. Dispose of waste via licensed hazardous chemical disposal services .

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